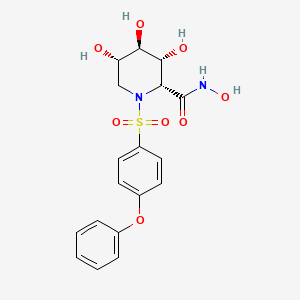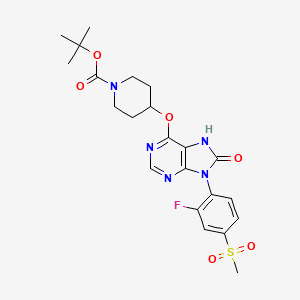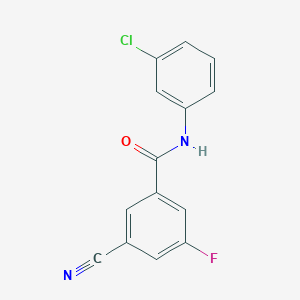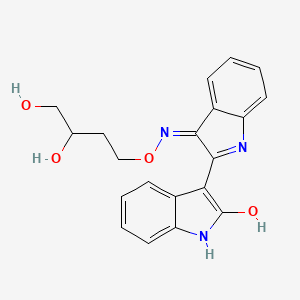
(2R,3R,4R,5S)-N,3,4,5-tetrahydroxy-1-(4-phenoxyphenylsulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “PMID15055993C1a” is a small molecular drug currently under investigation. It is known for its potential therapeutic applications and is being studied for its effects on various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “PMID15055993C1a” involves a series of synthetic steps The initial step typically includes the formation of the core structure through a series of condensation reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of “PMID15055993C1a” is scaled up using large-scale reactors. The process involves the use of supercritical fluid crystallization equipment to obtain the compound in its pure form. The raw materials are dissolved in a mixed solvent, and the solution is then sprayed into a crystallization autoclave. The composite particles are separated and collected at the bottom of the autoclave .
Análisis De Reacciones Químicas
Types of Reactions
“PMID15055993C1a” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
“PMID15055993C1a” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of “PMID15055993C1a” involves its interaction with specific molecular targets in the body. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved include the inhibition of specific enzymes and the activation of certain receptors .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to “PMID15055993C1a” include:
- Carboxylated glucosamine
- Piperazine derivatives
- Sulfamidate imines
Uniqueness
What sets “PMID15055993C1a” apart from these similar compounds is its unique core structure and the specific functional groups attached to it. This gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H20N2O8S |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O8S/c21-14-10-20(15(18(24)19-25)17(23)16(14)22)29(26,27)13-8-6-12(7-9-13)28-11-4-2-1-3-5-11/h1-9,14-17,21-23,25H,10H2,(H,19,24)/t14-,15+,16+,17+/m0/s1 |
Clave InChI |
WLWNRAWQDZRXMB-YLFCFFPRSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@@H](N1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3H]ramosetron](/img/structure/B10772064.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)


![4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B10772092.png)
![(2S)-3-methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772104.png)

![Sodium; 7-[7-biphenyl-4-ylmethyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10772121.png)
![N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B10772128.png)

![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
